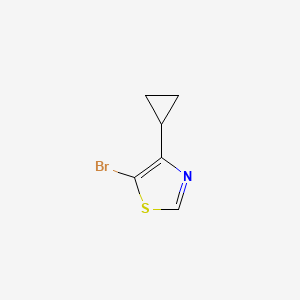

5-Bromo-4-cyclopropylthiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-cyclopropyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c7-6-5(4-1-2-4)8-3-9-6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILAOMWQUUZUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(SC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243839-07-7 | |

| Record name | 5-bromo-4-cyclopropylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 4 Cyclopropylthiazole

Established Synthetic Routes to 5-Bromo-4-cyclopropylthiazole

The traditional synthesis of this compound generally involves a two-step process: the formation of the 4-cyclopropylthiazole (B1487570) scaffold followed by bromination at the C5 position.

Halogenation Approaches for Thiazole (B1198619) Scaffold Functionalization

The introduction of a bromine atom onto the thiazole ring is a crucial step in the synthesis of this compound. Electrophilic aromatic substitution is the most common method employed for this transformation.

N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the bromination of electron-rich aromatic and heteroaromatic compounds, including thiazoles. The reaction typically proceeds by treating the 4-cyclopropylthiazole precursor with NBS in a suitable solvent, such as acetonitrile or dichloromethane. The use of NBS is favored due to its ease of handling compared to liquid bromine and its ability to provide a low, steady concentration of bromine, which helps in controlling the reaction and minimizing side products. The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired 5-bromo product. For instance, the bromination of various aromatic compounds with NBS in acetonitrile at temperatures ranging from 0 °C to 60 °C has been shown to be highly efficient and regioselective. ingentaconnect.com

The reactivity of the thiazole ring towards electrophilic substitution is influenced by the substituents present. The cyclopropyl (B3062369) group at the C4 position can influence the electron density of the ring, thereby directing the incoming electrophile.

Cyclization Reactions in this compound Synthesis

The construction of the 4-cyclopropylthiazole core is a foundational step and is often accomplished through the renowned Hantzsch thiazole synthesis . This method involves the condensation reaction between an α-haloketone and a thioamide. researchgate.net In the context of this compound synthesis, the key precursors would be a 1-cyclopropyl-2-haloethanone and a suitable thioamide.

The Hantzsch synthesis is a versatile and widely applicable method for the preparation of a variety of substituted thiazoles. The reaction conditions can be tailored by selecting different solvents and catalysts to optimize the yield and purity of the product. One-pot multicomponent variations of the Hantzsch synthesis have also been developed to improve efficiency and reduce waste. researchgate.nettaylorfrancis.com

Specific Precursors and Reaction Conditions in this compound Preparation

While a direct, one-pot synthesis of this compound is not extensively documented, a plausible and efficient route can be extrapolated from established methodologies. A likely synthetic pathway would involve:

Preparation of 4-cyclopropylthiazole: This precursor can be synthesized via the Hantzsch reaction. The key starting materials would be 1-cyclopropyl-2-bromoethanone and thioformamide . The reaction is typically carried out in a solvent like ethanol, and the resulting 4-cyclopropylthiazole can be isolated and purified.

Bromination of 4-cyclopropylthiazole: The synthesized 4-cyclopropylthiazole would then be subjected to electrophilic bromination. The preferred reagent for this step is N-Bromosuccinimide (NBS) in a solvent such as acetonitrile . The reaction mixture is typically stirred at a controlled temperature to ensure selective bromination at the C5 position, yielding this compound.

The following table summarizes the key precursors and reaction conditions for this proposed synthetic route:

| Step | Precursors | Reagents & Solvents | Product |

| 1. Hantzsch Thiazole Synthesis | 1-Cyclopropyl-2-bromoethanone, Thioformamide | Ethanol | 4-Cyclopropylthiazole |

| 2. Electrophilic Bromination | 4-Cyclopropylthiazole | N-Bromosuccinimide (NBS), Acetonitrile | This compound |

Novel and Emerging Synthetic Strategies for this compound

In line with the principles of sustainable chemistry, recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of heterocyclic compounds like thiazoles.

Green Chemistry Approaches in Thiazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of thiazoles to minimize the use of hazardous materials and reduce environmental impact. Key strategies include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. benthamdirect.comnih.gov The synthesis of thiazole derivatives under microwave conditions often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. bepls.com This technique can be applied to both the Hantzsch synthesis of the thiazole core and potentially the bromination step.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or in the presence of a minimal amount of a benign solvent, is a cornerstone of green chemistry. ingentaconnect.comresearchgate.net Solvent-free Hantzsch condensations have been reported to proceed efficiently, sometimes just by grinding the reactants together, offering a significant reduction in waste and environmental pollution. organic-chemistry.org

Catalytic Methods for Selective Bromination and Cyclopropanation

The development of catalytic methods offers the potential for more selective and efficient syntheses.

Catalytic Bromination: While NBS is an effective brominating agent, research is ongoing to develop catalytic systems for the selective bromination of heteroaromatics. These methods could offer milder reaction conditions and improved selectivity, particularly for complex molecules.

Catalytic Cyclopropanation: The introduction of the cyclopropyl group can also be achieved through catalytic methods. Modern organic synthesis offers a range of catalytic cyclopropanation reactions, often employing transition metal catalysts. taylorfrancis.comnih.gov These methods could provide alternative routes to the key 1-cyclopropyl-2-haloethanone precursor or even allow for the direct cyclopropanation of a pre-formed thiazole derivative, although the latter is less common.

The continuous development of these novel strategies holds the promise of more sustainable and efficient pathways for the production of this compound and other valuable heterocyclic compounds.

Continuous Flow Processes for Scalable Production

The transition from batch to continuous flow manufacturing represents a significant advancement in chemical synthesis, offering enhanced safety, efficiency, and scalability. For the production of this compound, a multi-step continuous flow process can be envisioned, leveraging the inherent advantages of microreactor technology.

Continuous flow systems provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for exothermic or hazardous reactions like bromination. The high surface-area-to-volume ratio in microreactors allows for rapid heat dissipation, minimizing the risk of thermal runaways and the formation of side products.

A potential continuous flow setup for synthesizing this compound could involve the following sequence:

Hantzsch Thiazole Synthesis: A solution of the starting materials, such as a cyclopropyl-substituted α-haloketone and a thioamide, would be continuously pumped from separate reservoirs. These streams would converge in a T-mixer before entering a heated reactor coil. The residence time within this first reactor, typically just a few minutes, is precisely controlled by the flow rate and reactor volume to ensure complete formation of the 4-cyclopropylthiazole intermediate.

In-line Purification/Solvent Swap: The output from the first reactor, containing the intermediate, could pass through an in-line liquid-liquid separator or a scavenger resin column to remove byproducts or unreacted starting materials. This step is crucial for preventing interference in the subsequent bromination stage.

Bromination: The purified intermediate stream would then be mixed with a stream of a brominating agent (e.g., N-Bromosuccinimide in a suitable solvent). This reaction would occur in a second heated reactor coil. The precise temperature control afforded by the flow reactor is critical for managing the regioselectivity of the bromination.

Quenching and Work-up: The final product stream exiting the bromination reactor would be immediately quenched by mixing with a quenching agent (e.g., a sodium thiosulfate solution) to neutralize any remaining bromine. Subsequent in-line extraction and solvent removal stages can yield the final product with high purity.

This entire sequence can be automated, allowing for sustained, scalable production with minimal manual intervention. Such processes have been successfully implemented for the synthesis of various complex heterocyclic molecules, demonstrating their robustness and efficiency. nih.govakjournals.comthieme-connect.com

| Parameter | Batch Process | Continuous Flow Process |

| Heat Transfer | Poor, risk of hotspots | Excellent, enhanced safety |

| Mixing | Inefficient, concentration gradients | Efficient and rapid |

| Scalability | Problematic, requires re-optimization | Straightforward (scaling-out or longer run times) |

| Safety | Handling of bulk hazardous reagents | Small reagent volumes at any given time |

| Reaction Time | Hours to days | Minutes to hours |

Regioselective Synthesis of this compound Isomers

Achieving the desired regiochemistry is a critical challenge in the synthesis of polysubstituted heterocycles. For this compound, the goal is to selectively introduce the bromine atom at the C5 position of the thiazole ring, adjacent to the cyclopropyl group at C4. The inherent electronic properties of the thiazole ring dictate the reactivity of its carbon positions towards electrophilic substitution, with the order of reactivity generally being C5 > C2 >> C4. However, this can be influenced by the nature of existing substituents.

Several strategies can be employed to control the regioselectivity of bromination:

Direct Electrophilic Bromination: The direct bromination of 4-cyclopropylthiazole using an electrophilic bromine source like N-Bromosuccinimide (NBS) or bromine (Br₂) could potentially yield the desired 5-bromo isomer. The electron-donating nature of the C4-cyclopropyl group may activate the adjacent C5 position, favoring substitution at that site. However, careful optimization of reaction conditions (solvent, temperature, and brominating agent) is necessary to minimize the formation of other isomers, such as 2-bromo or 2,5-dibromo derivatives.

Directed Metalation-Bromination: A more precise method for ensuring regioselectivity is through a directed metalation strategy. This involves the deprotonation of a specifically chosen position on the thiazole ring using a strong base, followed by quenching the resulting organometallic intermediate with an electrophilic bromine source. For example, starting with a 2-substituted-4-cyclopropylthiazole (where the 2-substituent is a protecting group), deprotonation would preferentially occur at the most acidic C-H bond, which is typically at the C5 position. Subsequent reaction with a source like CBr₄ or Br₂ would install the bromine atom exclusively at C5. The protecting group at C2 could then be removed to yield the final product. Research on other substituted thiazoles has shown that deprotonation of 2,4-dihalo-thiazoles with bases like lithium diisopropylamide (LDA) occurs regioselectively at the C5 position. researchgate.net

Synthesis from Pre-brominated Building Blocks: An alternative approach involves constructing the thiazole ring from precursors that already contain the bromine atom in the correct position. For instance, a Hantzsch synthesis could be performed using an α,α-dihaloketone that leads to the formation of a 5-halothiazole ring directly.

The choice of strategy depends on the availability of starting materials, the desired purity of the final product, and the scalability of the process. For complex targets, directed metalation often provides the most unambiguous route to a single, desired regioisomer.

| Method | Regioselectivity Control | Key Considerations |

| Direct Electrophilic Bromination | Based on inherent ring electronics and substituent effects. | Potential for isomer mixtures, requires careful optimization. |

| Directed Metalation-Bromination | Controlled by the site of metalation (deprotonation). | Requires protecting groups and cryogenic conditions. High selectivity. |

| Ring Construction | Regiochemistry is set by the choice of starting materials. | Availability of suitably functionalized precursors. |

Reactivity and Reaction Mechanisms of 5 Bromo 4 Cyclopropylthiazole

Cross-Coupling Reactions of 5-Bromo-4-cyclopropylthiazole

Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations

The Suzuki-Miyaura coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. This palladium-catalyzed reaction joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgorganic-chemistry.org In the context of this compound, the bromine atom at the 5-position serves as the leaving group, enabling the introduction of various aryl or heteroaryl substituents at this position.

The general catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the this compound, inserting itself into the carbon-bromine bond to form a palladium(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, replacing the bromide.

Reductive Elimination: The newly formed palladium(II) complex eliminates the coupled product (the 5-substituted-4-cyclopropylthiazole), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent significantly influences the efficiency and outcome of the reaction. wiley.com For instance, the use of palladium(II) acetate (B1210297) as a catalyst precursor with a suitable phosphine (B1218219) ligand is common. The base, often a carbonate or phosphate, is crucial for activating the boronic acid for transmetalation. uwindsor.canih.gov The reaction is compatible with a wide range of functional groups, making it a highly valuable tool in organic synthesis. libretexts.orgnih.gov

Research has shown the successful application of Suzuki-Miyaura coupling to various bromo-substituted heterocycles, including thiophenes and thiazoles, to create novel compounds with potential biological activities. d-nb.infomdpi.com For example, the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes has been achieved through Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids. d-nb.info Similarly, the synthesis of aryl pyrazoles via Suzuki coupling highlights the broad applicability of this reaction in medicinal chemistry. nih.gov While specific studies on this compound are not extensively detailed in the provided results, the general principles and successful applications to similar bromo-heterocyclic systems strongly suggest its utility in synthesizing a diverse library of 5-aryl-4-cyclopropylthiazole derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ (7) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | 37-72 | mdpi.com |

| Bromoindole | Various amines | P1 (1.0-1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 91-99 | nih.gov |

| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 25-76 | d-nb.info |

| 4-Bromoacetophenone | Phenylboronic acid | TbPo-Pd(II) | K₂CO₃ | DMF/H₂O | 80 | 96.5 | researchgate.net |

Buchwald-Hartwig Amination and Other Carbon-Heteroatom Couplings

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orglibretexts.org This reaction is a cornerstone of modern organic synthesis, providing a direct route to aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.orgursinus.edu For this compound, this reaction would involve the coupling of the bromo-substituted thiazole (B1198619) with a primary or secondary amine.

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling and involves an oxidative addition, amine coordination and deprotonation, and reductive elimination sequence. wikipedia.orgwuxiapptec.com The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and broad substrate scope. libretexts.orgberkeley.eduorganic-chemistry.org Sterically hindered phosphine ligands are often employed to facilitate the reductive elimination step. wikipedia.org

While direct examples of Buchwald-Hartwig amination on this compound are not explicitly detailed in the provided search results, studies on other five-membered heterocyclic halides provide valuable insights. The amination of halothiazoles has been a subject of interest, with research focusing on overcoming challenges such as catalyst deactivation by the heteroaromatic substrate. berkeley.eduacs.org Efficient methods for the amination of 2-halothiazoles have been developed using specific palladium/ligand systems. researchgate.net The amination of electron-rich five-membered ring systems like furans, thiophenes, and indoles has also been successfully demonstrated. berkeley.eduacs.org

The reaction conditions for Buchwald-Hartwig amination can be tailored to accommodate a wide variety of amines, including primary and secondary aliphatic and aromatic amines. nih.gov The choice of base is also crucial, with common options including sodium tert-butoxide, lithium bis(trimethylsilyl)amide, and cesium carbonate, each with its own advantages and limitations regarding functional group tolerance. libretexts.org

Beyond C-N bond formation, palladium-catalyzed cross-coupling reactions can also be used to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, further expanding the synthetic utility of this compound as a building block. wikipedia.org

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Halides

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Reference |

|---|---|---|---|---|---|---|

| Aryl Halides | Primary/Secondary Amines | Pd(0)/Phosphine Ligand | NaOt-Bu, Cs₂CO₃, or K₃PO₄ | Toluene, Dioxane | RT - 110 | wikipedia.orgorganic-chemistry.org |

| 3-Bromothiophene | N-Methylaniline | [PdBr(PtBu₃)]₂ | NaOt-Bu | Toluene | RT | berkeley.eduacs.org |

| 2-Halothiazoles | Various Amines | Pd/Ligand System | Base | Solvent | Not specified | researchgate.net |

| 5-Membered Heteroaryl Halides | Aliphatic Amines | Pd-GPhos/NaOTMS | NaOTMS | THF | 40 | wuxiapptec.com |

Rearrangement Reactions Involving the Cyclopropylthiazole Moiety

Cyclopropyliminium Rearrangements in Thiazolium Systems

The cyclopropyliminium rearrangement, a variation of the Cloke-Wilson rearrangement, is a significant reaction for cyclopropyl-substituted N-heterocycles. researchgate.netrsc.org This rearrangement typically involves the acid-catalyzed or thermal ring-opening of a cyclopropyl (B3062369) group attached to an iminium ion, leading to the formation of a five-membered ring. researchgate.netrsc.org In the context of 4-cyclopropylthiazole (B1487570) derivatives, this rearrangement can be induced by forming a thiazolium salt, which contains the requisite cyclopropyliminium-like moiety.

Studies have shown that 4-cyclopropylthiazoles can undergo this rearrangement, although under more drastic conditions compared to their 2-cyclopropylthiazole (B2563669) counterparts. mathnet.ru The reaction of a 4-cyclopropylthiazole with a hydrohalic acid (like hydroiodic acid) forms the corresponding thiazolium salt. Upon heating, this salt can isomerize through the opening of the cyclopropane (B1198618) ring to yield a fused dihydropyrrolo[1,2-c]thiazolium salt. mathnet.ru This process involves the formal attack of the thiazole nitrogen onto the cyclopropyl ring, facilitated by the increased electrophilicity of the cyclopropyl group upon protonation or quaternization of the thiazole.

The rearrangement of 4-cyclopropyl-substituted thiazoles requires heating at elevated temperatures (e.g., 150 °C) for several hours to achieve significant conversion. mathnet.ru The product of this rearrangement is a fused heterocyclic system, which can be a valuable scaffold for further synthetic modifications. researchgate.netresearchgate.net The efficiency of the rearrangement can be influenced by the substituents on the thiazole ring and the nature of the counter-ion in the thiazolium salt. mathnet.ru

Table 3: Cyclopropyliminium Rearrangement of Cyclopropylthiazoles

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Cyclopropylthiazole hydrobromide | None (melt) | 150 °C, 30 min | 6,7-dihydro-5H-pyrrolo[2,1-b]thiazol-4-ium bromide | 69-85 | mathnet.ru |

| 4-Cyclopropylthiazole | Hydroiodic acid | 150 °C, 2-4 h | Dihydropyrrolo[1,2-c]thiazolium iodide | 58-68 | mathnet.ru |

| 2-Cyclopropylthiazole | Hydrobromides/iodides | 150 °C | Pyrrolo-thiazolium bromides/iodides | Not specified | rsc.org |

Ring-Opening and Ring-Expansion Reactions of the Cyclopropyl Group

The cyclopropyl group is a strained three-membered ring that can undergo various ring-opening and ring-expansion reactions, particularly when activated by adjacent functional groups. rsc.orgsnnu.edu.cn The high ring strain of approximately 115 kJ/mol makes cyclopropanes susceptible to reactions that lead to less-strained five- or six-membered rings. rsc.org

In the context of 4-cyclopropylthiazole, the cyclopropyl ring can be activated by the thiazole ring, especially upon protonation or quaternization to form a thiazolium salt. The resulting electron-withdrawing character of the thiazolium ring facilitates the cleavage of the C-C bonds of the cyclopropyl group. rsc.org

Ring-opening reactions can be initiated by various reagents and conditions, including acids, electrophiles, and heat. rsc.orgsnnu.edu.cn For instance, acid-catalyzed ring-opening can lead to the formation of acyclic intermediates that can then cyclize to form new heterocyclic systems. The specific outcome of the reaction depends on the reaction conditions and the nature of any trapping agents present.

While the primary rearrangement discussed for 4-cyclopropylthiazolium systems is the cyclopropyliminium rearrangement leading to a fused pyrrolothiazolium system, other ring-opening pathways could potentially be accessed. For example, under different conditions or with different reagents, the cyclopropyl group could undergo reactions leading to other heterocyclic or carbocyclic structures. The field of catalytic enantioselective ring-opening reactions of cyclopropanes is an active area of research, offering pathways to chiral building blocks. snnu.edu.cn

It is important to note that the reactivity of the cyclopropyl group is highly dependent on its substitution pattern. Donor-acceptor substituted cyclopropanes are particularly prone to ring-opening reactions. snnu.edu.cn In this compound, the electronic properties of the thiazole ring, influenced by the bromine substituent, will play a role in the reactivity of the adjacent cyclopropyl group.

Derivatization and Functionalization of 5 Bromo 4 Cyclopropylthiazole

Synthesis of Substituted 5-Bromo-4-cyclopropylthiazole Derivatives

The derivatization of this compound can be achieved by targeting either the thiazole (B1198619) ring itself or the attached cyclopropyl (B3062369) substituent. These modifications allow for the fine-tuning of the molecule's steric and electronic properties.

The thiazole ring in this compound offers two primary positions for functionalization: the bromine-substituted C5 position and the C2 position.

The carbon-bromine bond at position 5 is the most reactive site for derivatization. As is characteristic for brominated heterocyclic compounds, this position is amenable to various palladium-catalyzed cross-coupling reactions. vulcanchem.com Methodologies like the Suzuki-Miyaura, Stille, and Sonogashira couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds. vulcanchem.comnih.govmdpi.com For instance, Suzuki coupling with various aryl or heteroaryl boronic acids would yield 5-aryl- or 5-heteroaryl-4-cyclopropylthiazoles. The efficiency of such couplings can be influenced by the choice of catalyst, ligand, and reaction conditions. nih.govrsc.org

Additionally, the bromine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although this typically requires strong nucleophiles or specific activating groups on the ring. researchgate.net

The C2 position of the thiazole ring, while less reactive than the C5-bromo position, can also be functionalized. Lithiation at the C2 position followed by quenching with an electrophile is a common strategy for introducing substituents at this site in other thiazole systems. Furthermore, derivatives such as 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine are known, indicating that amino groups can be present at the C2 position, which can then be further modified.

Table 1: Potential Derivatization Reactions at the Thiazole Ring

| Position | Reaction Type | Reagents/Conditions | Expected Product |

| C5 | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | 5-Aryl/Alkyl-4-cyclopropylthiazole |

| C5 | Stille Coupling | R-Sn(Bu)₃, Pd catalyst | 5-Aryl/Alkyl-4-cyclopropylthiazole |

| C5 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 5-Alkynyl-4-cyclopropylthiazole |

| C5 | Nucleophilic Substitution | Strong Nucleophile (e.g., R-SNa) | 5-Thioether-4-cyclopropylthiazole |

| C2 | Amination | Synthetic equivalent of NH₂⁺ | 5-Bromo-4-cyclopropylthiazol-2-amine |

The cyclopropyl group is a strained three-membered ring that, while relatively stable, can participate in unique chemical transformations. rsc.orgunl.pt In many synthetic procedures involving modifications to the thiazole ring, the cyclopropyl group remains intact. researchgate.net However, under specific conditions, particularly acidic environments, it can undergo ring-opening reactions. unl.pt

A significant reaction involving the cyclopropyl moiety on a thiazole ring is the cyclopropyliminium rearrangement (a type of Cloke-Wilson rearrangement). rsc.orgresearchgate.net When 4-cyclopropylthiazoles are treated with acid, the thiazole nitrogen is protonated, forming a thiazolium salt. Upon heating, this intermediate can rearrange to form a fused bicyclic system. mathnet.rumathnet.ru This transformation converts the cyclopropylthiazole scaffold into a dihydropyrrolo[2,1-b]thiazolium salt, representing a significant functionalization and increase in molecular complexity. researchgate.netcolab.ws

Applications of 5 Bromo 4 Cyclopropylthiazole in Advanced Chemical Sciences

Medicinal Chemistry Applications of 5-Bromo-4-cyclopropylthiazole as a Core Scaffold

The this compound framework is a privileged structure in medicinal chemistry, serving as the foundation for a variety of biologically active molecules. The inherent properties of the thiazole (B1198619) ring, combined with the specific substitutions, make it an attractive starting point for drug design and discovery programs.

Design and Synthesis of Potential Therapeutic Agents

The design of new therapeutic agents often leverages the this compound core as a starting scaffold. The bromine atom at the 5-position is a key functional handle, allowing for the introduction of diverse substituents through cross-coupling reactions. This enables the systematic modification of the molecule to optimize its interaction with biological targets.

A prominent strategy involves the synthesis of derivatives for cancer therapy. mdpi.comrsc.org Researchers have successfully designed and synthesized novel classes of potential anticancer agents by incorporating the thiazole structure. For instance, a series of 1-benzyl-5-bromoindolin-2-one derivatives were synthesized, connecting the core scaffold to a 4-arylthiazole moiety through a hydrazone linker. mdpi.com These compounds were evaluated for their anti-proliferative activity against human cancer cell lines. mdpi.com

Another approach involves the single-step synthesis of 4-cyanophenyl-2-hydrazinylthiazoles, which have demonstrated significant anticancer efficacy against colorectal (HCT-116) and breast (MCF-7) carcinoma cell lines. rsc.org Many of these derivatives proved to be more active than the cisplatin (B142131) positive control. rsc.org The synthesis of these complex molecules highlights the utility of the thiazole scaffold in creating libraries of compounds for biological screening. rsc.org

| Compound Name | Target Cell Line | GI₅₀ Value (μM) | Reference |

|---|---|---|---|

| 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3f) | MCF-7 | 1.0 ± 0.1 | rsc.org |

| 2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole (3a′) | MCF-7 | 1.7 ± 0.3 | rsc.org |

| 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3n) | HCT-116 | 1.1 ± 0.5 | rsc.org |

| (2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3b′) | HCT-116 | 1.6 ± 0.2 | rsc.org |

Scaffold Hopping Strategies Employing the this compound Motif

Scaffold hopping is a crucial strategy in modern drug discovery, aiming to identify structurally novel compounds that retain the biological activity of a known active molecule. nih.govbhsai.org This approach involves modifying the central core structure of a lead compound to generate new chemotypes with potentially improved properties, such as enhanced efficacy, better pharmacokinetic profiles, or novel intellectual property. nih.govbhsai.org Scaffold hopping can range from small changes, like replacing a carbon atom with a heteroatom in a ring, to more significant topological alterations. nih.govniper.gov.in

The this compound motif is an excellent candidate for scaffold hopping strategies. It can be introduced as a bioisosteric replacement for other heterocyclic systems in known active compounds. For example, a phenyl ring in a parent drug could be replaced with the 4-cyclopropylthiazole (B1487570) unit to alter properties like metabolic stability or solubility. niper.gov.in Conversely, the thiazole ring itself can be the starting point for a "hop" to an entirely new scaffold. Research has shown that a scaffold-hopping approach beginning with isothiazolo[4,3-b]pyridines led to the discovery of novel fused bicyclic heteroaromatic scaffolds with affinity for cyclin G associated kinase (GAK). nih.gov This demonstrates that thiazole-based structures can be effectively used to explore new chemical space for specific biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the structure-activity relationship (SAR) is fundamental to optimizing lead compounds. For derivatives of this compound, the SAR can be analyzed by considering its key structural components: the thiazole ring, the bromine atom, and the cyclopropyl (B3062369) group. vulcanchem.com

The Thiazole Ring : This five-membered aromatic heterocycle provides a rigid, planar scaffold that helps to orient the appended functional groups in a defined three-dimensional space for optimal interaction with a biological target. vulcanchem.com

The Bromine Atom : Located at the 5-position, this electron-withdrawing substituent is not just a synthetic handle but can also participate in halogen bonding with the target protein. vulcanchem.com Its presence and position are critical for both reactivity and biological activity.

| Ring System | EC₅₀ (μM) | Relative Activity Change | Reference |

|---|---|---|---|

| Cyclopropyl | 0.12 | Baseline | nih.gov |

| Cyclobutyl | 0.48 | 4-fold loss | nih.gov |

| Cyclopentyl | 1.2 | 12-fold loss | nih.gov |

Modulation of Biological Targets and Pathways

Derivatives of the this compound scaffold have been shown to modulate a variety of biological targets and pathways, demonstrating their therapeutic potential across different disease areas.

In oncology, these compounds have been investigated as inhibitors of key signaling proteins. Thiazole-containing molecules have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. mdpi.com Inhibition of this receptor can disrupt the formation of new blood vessels that tumors need to grow. mdpi.com Furthermore, certain thiazole derivatives have been found to induce apoptosis (programmed cell death) in cancer cells by activating critical proteins in the apoptotic cascade, such as caspase-3 and caspase-9. mdpi.comrsc.org Other related thiazole derivatives have been identified as inhibitors of different protein kinases involved in cancer progression, such as PI3K-C2α and cyclin G associated kinase (GAK). nih.govnih.gov

Role in Organic Synthesis as a Versatile Intermediate

Beyond its direct applications in medicinal chemistry scaffolds, this compound is a highly valued building block in organic synthesis. sigmaaldrich.com

Building Block for Complex Molecule Assembly

As a synthetic intermediate, this compound offers chemists a reliable and functionalized starting material for the construction of more complex molecules. vulcanchem.comsigmaaldrich.com Its primary utility stems from the presence of the bromine atom at the C5 position of the thiazole ring. This bromine acts as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.

This reactivity allows for the regioselective introduction of various aryl, heteroaryl, or alkyl groups, providing a straightforward route to diverse molecular libraries. vulcanchem.com This capability is essential for exploring the SAR of a given pharmacophore. The compound serves as a precursor not only for pharmaceuticals but also for agrochemicals and specialized metal-binding ligands. The combination of a stable cyclopropyl group with a reactive bromine atom on the robust thiazole scaffold makes it an exceptionally versatile tool for synthetic chemists aiming to assemble complex molecular targets. vulcanchem.com

Stereoselective Synthesis Utilizing this compound

Stereoselective synthesis, which selectively produces one stereoisomer of a product over others, is fundamental to modern chemistry, particularly in the creation of pharmaceuticals and complex natural products. ajchem-b.commasterorganicchemistry.com While direct, documented applications of this compound as a catalyst or chiral auxiliary in stereoselective reactions are not extensively reported in current literature, its structural features present clear potential for such utility. The bromine atom at the 5-position and the adjacent cyclopropyl group at the 4-position are key to this potential.

The carbon-bromine bond on the thiazole ring is a versatile functional handle for a variety of cross-coupling reactions. Research on related bromothiazoles has demonstrated that the bromine atom can be selectively exchanged with a metal, such as magnesium, to create a Grignard reagent. thieme-connect.comthieme-connect.com This metalated thiazole can then react with a chiral electrophile to generate products with a new stereocenter. For instance, a similar strategy using 2,4-dibromothiazole (B130268) has been successfully employed in the regio- and stereoselective synthesis of α-chiral 2-substituted 4-bromothiazoles, which are building blocks for naturally occurring peptides. thieme-connect.comthieme-connect.com This established reactivity suggests that this compound could similarly undergo a bromine-metal exchange and subsequent reaction with a chiral aldehyde, ketone, or imine to produce a chiral alcohol or amine with high diastereoselectivity.

Furthermore, the cyclopropyl group itself is known to influence the stereochemical course of reactions. rsc.org Cyclopropanes activated by adjacent electron-withdrawing or π-systems can undergo stereospecific ring-opening reactions. rsc.org In the context of this compound, the thiazole ring acts as an activating group. Under thermal or catalytic conditions, the cyclopropyl ring could potentially rearrange in a predictable, stereocontrolled manner, a transformation known as a cyclopropyliminium rearrangement, which has been observed in other cyclopropylthiazole systems. researchgate.netresearchgate.netresearchgate.net This offers a pathway to complex, fused heterocyclic systems where the stereochemistry is dictated by the starting material. The development of such synthetic methods would render this compound a valuable precursor for creating libraries of chiral molecules.

Material Science Applications of this compound

The unique electronic and structural properties of thiazole-containing compounds make them valuable components in the field of material science. Current time information in Bangalore, IN.rsc.org They are incorporated into polymers and molecular frameworks to create materials with tailored optical and electronic functionalities. This compound represents a promising, though currently underutilized, monomer for the development of advanced functional materials.

The development of novel organic materials with specific electronic properties is crucial for next-generation electronics, such as sensors, transistors, and solar cells. Thiazole-containing conjugated polymers are a significant class of these materials due to the electron-deficient nature of the thiazole ring, which facilitates electron transport. Current time information in Bangalore, IN.rsc.orguchicago.edu

This compound is an ideal building block for creating such polymers. The bromine atom provides a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille polycondensation, which are powerful methods for forming the carbon-carbon bonds that constitute a polymer backbone. By reacting this compound with a diboronic ester or distannane derivative of another aromatic compound, a conjugated polymer incorporating the cyclopropylthiazole unit can be synthesized.

The substituents on the polymer backbone play a critical role in determining the final properties of the material. researchgate.net The inclusion of the cyclopropyl group from the this compound monomer is expected to impart unique characteristics. Studies on other polymers, such as poly(2-cyclopropyl-2-oxazoline), have shown that the cyclopropyl group can significantly influence the polymer's physical properties. acs.orgresearchgate.netugent.befigshare.com Specifically, the rigid, bulky nature of the cyclopropyl ring can disrupt polymer chain packing, leading to amorphous materials with a higher glass transition temperature (Tg). acs.orgresearchgate.netugent.befigshare.com For electronic materials, controlling the morphology (crystalline vs. amorphous) and thermal stability is essential for device performance and longevity. Therefore, this compound offers a tool for tuning these crucial material properties.

Thiazole-containing polymers are widely investigated for their applications in optoelectronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orguchicago.educhemrxiv.org The electronic properties of these polymers, particularly their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently their optical band gap, can be tuned by modifying the chemical structure of the repeating monomer units. researchgate.net

Polymers containing thiazole and its derivatives often exhibit desirable charge transport properties and high thermal stability. Current time information in Bangalore, IN. The introduction of different functional groups allows for the fine-tuning of the optical band gap, which determines the color of light emitted from an OLED or the range of the solar spectrum absorbed by an OPV. Research has shown that thiazole-based polymers can have optical band gaps ranging from 1.65 eV to over 2.0 eV, depending on the specific structure of the polymer backbone. researchgate.net

| Polymer System | Polymerization Method | Optical Band Gap (eV) | Reference |

| P1 (TTBTBTT-based) | Stille Polycondensation | 1.65 | researchgate.net |

| P5 (TTBTBTT-based) | Stille Polycondensation | 2.0 | researchgate.net |

| P(ThDBTH-Th) | Electrochemical Polymerization | 1.95 | Current time information in Bangalore, IN. |

| PThDBTH | Electrochemical Polymerization | 2.15 | Current time information in Bangalore, IN. |

| PTh2DBTH | Electrochemical Polymerization | 2.30 | Current time information in Bangalore, IN. |

Computational and Theoretical Investigations of 5 Bromo 4 Cyclopropylthiazole

Density Functional Theory (DFT) Studies of 5-Bromo-4-cyclopropylthiazole

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For this compound, DFT calculations, for instance using the B3LYP functional with a basis set like 6-31G(d,p), could be employed to find this minimum energy structure. researchgate.net The resulting geometric parameters, such as bond lengths, bond angles, and dihedral angles, could then be compared with experimental data from techniques like X-ray crystallography if available. researchgate.net

Following geometry optimization, a detailed analysis of the electronic structure provides insights into the molecule's reactivity and properties. Key aspects of this analysis would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis can offer a detailed understanding of charge delocalization and intramolecular interactions, such as hyperconjugation, which may be significant due to the presence of the thiazole (B1198619) ring and the cyclopropyl (B3062369) group. rsc.org

Table 1: Hypothetical DFT-Calculated Parameters for this compound This table is illustrative and presents the types of data that would be generated from a DFT study. The values are not based on actual calculations for this specific molecule.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Measures the polarity of the molecule |

DFT calculations are also highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum for this compound can be generated. This predicted spectrum can be instrumental in:

Assigning experimental vibrational bands: Comparing the calculated frequencies with an experimental spectrum can help in the precise assignment of vibrational modes to specific functional groups and bond stretches within the molecule.

Confirming molecular structure: A good agreement between the theoretical and experimental spectra provides strong evidence for the correctness of the determined molecular structure.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can provide valuable information about its conformational dynamics.

The presence of the cyclopropyl group, while rigid itself, can influence the conformational preferences of the molecule. rsc.org MD simulations would allow for the exploration of the potential energy surface, revealing the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with a biological target, such as a protein's active site. samipubco.com The conformational rigidity imparted by the cyclopropyl group can lead to a more favorable entropic contribution to binding affinity. rsc.org Studies on other cyclopropyl-containing compounds have highlighted the role of this moiety in establishing specific interactions within protein binding pockets. rsc.org MD simulations can also assess the stability of a ligand-protein complex over time. rsc.orgsamipubco.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ptfarm.pl Should a series of derivatives of this compound be synthesized and tested for a specific biological activity, QSAR modeling could be a powerful tool for drug design and optimization.

The process of building a QSAR model for derivatives of this compound would involve:

Data Set Preparation: A series of derivatives with varying substituents would be needed, along with their measured biological activities (e.g., IC50 values).

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be categorized as electronic, steric, hydrophobic, and topological descriptors. ptfarm.plimist.ma

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) would be used to build a model that correlates the descriptors with the biological activity. imist.malaccei.org

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques. imist.mabenthamdirect.com

Successful QSAR models for other thiazole derivatives have been developed for various biological targets, demonstrating the utility of this approach in identifying the key structural features responsible for activity and in designing new, more potent compounds. laccei.orgbenthamdirect.comjapsonline.com For instance, 2D-QSAR models have been effectively used to discover 5-lipoxygenase inhibitors among thiazole derivatives. laccei.org Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to thiazole derivatives to guide drug design. benthamdirect.com

Advanced Spectroscopic and Analytical Characterization of 5 Bromo 4 Cyclopropylthiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 5-Bromo-4-cyclopropylthiazole and its derivatives. nd.edu By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is used to determine the number and type of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the cyclopropyl (B3062369) group and any protons on the thiazole (B1198619) ring or substituents. The chemical shifts (δ) of the cyclopropyl protons typically appear in the upfield region of the spectrum. The coupling patterns (splitting of signals) between adjacent protons provide valuable information about the connectivity of the carbon skeleton. youtube.com For instance, the protons on the carbon adjacent to the thiazole ring will exhibit a different chemical shift compared to the other cyclopropyl protons due to the electronic effects of the heterocyclic ring.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. mdpi.com The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbon atom attached to the bromine (C5) would be expected to have a chemical shift in a characteristic range, as would the carbons of the thiazole ring and the cyclopropyl group. chemicalbook.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. youtube.commagritek.com

2D NMR Techniques: For more complex derivatives, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nd.edumdpi.com

COSY experiments reveal proton-proton couplings, helping to establish the sequence of protons in the cyclopropyl ring and any aliphatic chains on derivatives.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular structure, especially for connecting the cyclopropyl group to the thiazole ring and identifying the positions of substituents on the ring. mdpi.commdpi.com

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below based on typical chemical shift values for similar structures.

| Atom | Hypothetical ¹H NMR Shift (ppm) | Hypothetical ¹³C NMR Shift (ppm) |

| H (thiazole C2) | 8.5 - 9.0 (singlet) | 150 - 155 |

| CH (cyclopropyl) | 1.5 - 2.0 (multiplet) | 10 - 15 |

| CH₂ (cyclopropyl) | 0.8 - 1.2 (multiplet) | 5 - 10 |

| C2 (thiazole) | - | 150 - 155 |

| C4 (thiazole) | - | 140 - 145 |

| C5 (thiazole) | - | 110 - 115 |

| C (cyclopropyl) | - | 10 - 15 |

| CH₂ (cyclopropyl) | - | 5 - 10 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. neu.edu.tr

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. A key feature would be the isotopic pattern of the molecular ion peak. msu.edu Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion, separated by two mass units (M⁺ and M+2), which is a clear indicator of the presence of a single bromine atom in the molecule. libretexts.org

Electron ionization (EI) is a common technique used in MS. clockss.org High-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. youtube.com For this compound, expected fragmentation pathways could include:

Loss of the bromine atom, resulting in a significant fragment ion.

Cleavage of the cyclopropyl ring.

Fragmentation of the thiazole ring itself. raco.cat

A table of expected major fragments for this compound in an EI-MS spectrum is provided below.

| Fragment | Description | Expected m/z |

| [M]⁺ | Molecular ion | C₆H₆BrNS |

| [M-Br]⁺ | Loss of bromine atom | C₆H₆NS |

| [M-C₃H₅]⁺ | Loss of cyclopropyl group | C₃HBrNS |

| [C₃H₅]⁺ | Cyclopropyl cation | 41 |

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments with high precision, allowing for the determination of the elemental formula. rsc.org

Chromatographic Techniques (HPLC, UPLC, GC) for Purity and Separation

Chromatographic techniques are essential for the separation, identification, and purification of this compound and its derivatives, as well as for determining their purity. ubbcluj.ro

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are widely used for the analysis of non-volatile and thermally sensitive compounds like many thiazole derivatives. nih.gov These techniques separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. torontech.com For purity assessment, a sample of this compound is injected into the system, and the resulting chromatogram shows a major peak for the target compound and potentially smaller peaks for any impurities. tcichemicals.comtcichemicals.comsigmaaldrich.com The purity is often calculated by the area percentage of the main peak relative to the total area of all peaks. torontech.com Different stationary phases (e.g., C18) and mobile phase compositions can be used to optimize the separation of the target compound from its precursors, by-products, or degradation products. nih.gov

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, may be amenable to GC analysis. In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, providing both separation and structural information for each component of a mixture. researchgate.net

The choice between HPLC/UPLC and GC depends on the volatility and thermal stability of the specific derivative being analyzed. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. jhu.edu To perform this analysis, a single, high-quality crystal of the compound is required. This crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed.

The diffraction data allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined with high precision. mdpi.com For this compound or its derivatives, a successful X-ray crystallographic analysis would provide:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles. researchgate.net

Information about the conformation of the cyclopropyl group relative to the thiazole ring.

Details of the intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-stacking, which influence the crystal packing. rsc.org

For derivatives with stereocenters, X-ray crystallography of a suitable crystalline derivative (e.g., one containing a heavy atom) can be used to determine the absolute configuration of the molecule. nih.gov The crystallographic data for novel thiazole derivatives are often deposited in crystallographic databases for reference. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. cam.ac.ukedinst.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending, etc.). phcogj.com The absorption frequencies are characteristic of specific types of bonds and functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching vibrations of the cyclopropyl group and the thiazole ring. researchgate.net

C=C and C=N stretching vibrations within the thiazole ring. researchgate.net

C-S stretching of the thiazole ring. scialert.net

The C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. cam.ac.uk When a laser interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The frequency shift corresponds to the vibrational energy levels of the molecule. edinst.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide complementary information to IR, especially for the vibrations of the thiazole ring and the C-C bonds of the cyclopropyl group. researchgate.nethoriba.com

A table of expected vibrational frequencies for key functional groups in this compound is presented below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Thiazole C-H | Stretching | 3100 - 3000 | 3100 - 3000 |

| Cyclopropyl C-H | Stretching | 3000 - 2850 | 3000 - 2850 |

| Thiazole Ring | C=C, C=N Stretching | 1650 - 1450 | 1650 - 1450 |

| Cyclopropyl CH₂ | Scissoring | ~1450 | ~1450 |

| Thiazole Ring | Skeletal Vibrations | 1350 - 1000 | 1350 - 1000 |

| Thiazole C-S | Stretching | 750 - 650 | 750 - 650 |

| C-Br | Stretching | 650 - 550 | 650 - 550 |

The combination of these spectroscopic and analytical techniques provides a robust and comprehensive characterization of this compound and its derivatives, ensuring their structural integrity and purity for any subsequent research or application. ekb.eg

Patent Landscape and Research Trends Pertaining to 5 Bromo 4 Cyclopropylthiazole

Analysis of Patent Literature Involving 5-Bromo-4-cyclopropylthiazole

An analysis of the patent literature reveals that this compound and its derivatives are prominent in the field of medicinal chemistry. A notable example is the patent for polymorphic forms of 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid, which highlights the use of a brominated thiazole-related structure in the development of new crystalline forms of active pharmaceutical ingredients. google.comgoogle.com These patents often describe the synthesis and potential therapeutic applications of these compounds, particularly for treating a variety of diseases. google.com

Key players in this domain, such as Ardea Biosciences, Inc., have filed patents for compounds that, while not identical to this compound, feature a similar brominated heterocyclic core, indicating a strategic interest in this chemical space for drug discovery. google.com The patents frequently cover not just the compound itself but also its various forms, such as polymorphs, which can have different physical properties and may be crucial for formulation and bioavailability. google.comgoogle.com

The table below summarizes key patent information related to brominated cyclopropyl-containing heterocyclic compounds, illustrating the focus on therapeutic applications.

| Patent Number | Title | Assignee | Key Application Areas |

| MY172534A | Polymorphic forms of 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetic acid and uses thereof | Not specified | Treatment of various diseases, skeletal disorders. google.com |

| WO2012092395A2 | Polymorphic forms of 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio) acetic acid and uses thereof | Ardea Biosciences, Inc. | Pharmaceutical compositions and treatment of diseases. google.com |

Emerging Research Areas and Future Directions for this compound Chemistry

Emerging research on this compound and related compounds is expanding beyond initial applications. The inherent reactivity of the carbon-bromine bond makes it a versatile intermediate for a variety of chemical transformations. vulcanchem.com This allows for the synthesis of diverse molecular libraries for screening against a wide range of biological targets.

Future research is likely to concentrate on several key areas:

Development of Novel Synthetic Methodologies: Creating more efficient, high-yielding, and environmentally friendly synthetic routes to access this compound and its derivatives. vulcanchem.com This includes exploring one-step synthesis approaches and regioselective functionalization. vulcanchem.com

Exploration of New Biological Activities: While some applications are patented, a comprehensive evaluation of the biological activities of this compound against a broader array of targets is an area ripe for investigation. vulcanchem.com The thiazole (B1198619) ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of activities, including antimicrobial, antioxidant, and anticancer properties. analis.com.mymdpi.com

Materials Science Applications: The unique electronic and structural properties of halogenated thiazoles suggest potential applications in materials science, such as in the development of organic semiconductors or other functional materials. vulcanchem.comudayton.edu

Comparison with Related Halogenated Thiazole Derivatives in Research

This compound is part of a larger family of halogenated thiazole derivatives, each with distinct properties and research interests. The position and nature of the halogen and other substituents on the thiazole ring significantly influence the compound's reactivity and biological profile.

For instance, the presence of a bromine atom at the 5-position, as in this compound, provides a reactive handle for cross-coupling reactions, a common strategy in medicinal chemistry to build molecular complexity. vulcanchem.com Other related compounds include 2-amino-5-bromo-4-methylthiazole (B1282055) and 5-bromo-4-(tert-butyl)thiazol-2-amine, which are also used as building blocks in synthesis. bldpharm.combldpharm.com

The table below provides a comparative overview of different halogenated thiazole derivatives and their research focus.

| Compound Name | Key Structural Difference from this compound | Primary Research Focus |

| 2-Amino-5-bromo-4-methylthiazole | Methyl group at position 4, amino group at position 2. bldpharm.com | Synthetic intermediate for pharmaceuticals. bldpharm.com |

| 5-Bromo-4-(tert-butyl)thiazol-2-amine | Tert-butyl group at position 4, amino group at position 2. bldpharm.com | Building block for chemical synthesis. bldpharm.com |

| 2-Bromothiazolo[5,4-d]thiazole | Fused thiazole ring system. udayton.edu | Materials science, particularly for organic electronics. udayton.edu |

| Fluorinated hydrazinylthiazole derivatives | Presence of fluorine and a hydrazinyl group. acs.org | Development of antidiabetic agents. acs.org |

The research on these related compounds highlights the versatility of the halogenated thiazole scaffold. While some, like this compound, are explored for broad applications in medicinal and synthetic chemistry, others are investigated for more specific purposes, such as in materials science or for targeting particular diseases like diabetes. vulcanchem.comudayton.eduacs.org The choice of substituents is crucial in tuning the properties of the final molecule for its intended application.

Q & A

Q. What are the optimized synthetic routes for 5-Bromo-4-cyclopropylthiazole, and how do reaction conditions influence yield and purity?

Answer: The synthesis of thiazole derivatives often involves bromination and cyclopropane functionalization. For example, bromination of 4-methylisothiazole with Br₂ under anhydrous conditions yields 5-bromo-4-methylisothiazole . For cyclopropyl substitution, analogous methods involve coupling cyclopropane-containing precursors via Suzuki-Miyaura cross-coupling or nucleophilic substitution. Key factors include:

- Solvent choice : Anhydrous ethanol or THF minimizes side reactions.

- Catalysts : K₂CO₃ or piperidine enhances cyclopropane ring stability during reactions .

- Temperature : Reflux (e.g., 80°C) ensures complete bromination, while room-temperature stirring avoids decomposition of sensitive intermediates .

Methodological Tip : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with hexane/ethyl acetate gradients .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR identifies cyclopropyl protons (δ 0.8–1.2 ppm) and thiazole ring protons (δ 7.5–8.5 ppm). Bromine’s electronegativity deshields adjacent carbons, shifting signals upfield .

- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between thiazole and cyclopropyl rings). For example, in related compounds, thiazole-phenyl dihedral angles average 36.7° .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H⁺] for C₇H₇BrN₂S: calc. 230.96, observed 230.95) .

Q. How can computational modeling predict the reactivity and biological activity of this compound?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., bromine at C5 is susceptible to nucleophilic substitution) .

- PASS prediction : Evaluates bioactivity (e.g., antimicrobial Pa > 0.7 for brominated thiazoles). For analogs, Pa values for antifungal activity range from 0.65–0.85 .

- Molecular docking : Simulate binding to targets like CYP450 or bacterial enzymes. Bromine’s steric bulk may hinder binding, while cyclopropane enhances lipophilicity .

Methodological Tip : Use PyMOL for docking simulations and DataWarrior for clogP/logD calculations to assess drug-likeness .

Q. How do structural modifications (e.g., substituent position) alter the biological efficacy of brominated thiazoles?

Answer:

- Substituent effects : Moving bromine from C5 to C2 (e.g., 2-Bromo-4-methyl-5-phenylthiazole) reduces antibacterial potency by 40% due to steric hindrance .

- Cyclopropyl vs. methyl : Cyclopropyl groups improve metabolic stability (e.g., 50% longer half-life in hepatic microsomes) compared to methyl .

- Nitro vs. bromo : 4-Bromo-5-nitrobenzo[d]thiazole shows 2× higher antifungal activity than non-nitrated analogs, attributed to nitro’s electron-withdrawing effects .

Data Contradiction Note : While bromine generally enhances bioactivity, some studies report reduced efficacy due to increased toxicity (e.g., IC50 increases from 10 μM to 25 μM in mammalian cells) .

Q. What strategies resolve contradictions in reported reaction yields or bioactivity data for brominated thiazoles?

Answer:

- Reaction reproducibility : Standardize solvent purity (e.g., absolute ethanol vs. 95% ethanol can alter yields by 15%) and catalyst ratios (e.g., K₂CO₃:substrate = 3:1 vs. 1:1) .

- Bioassay variability : Use positive controls (e.g., fluconazole for antifungal assays) and normalize data to cell viability (MTT assay) to mitigate false positives .

- Meta-analysis : Compare datasets from PubChem and crystallographic databases (e.g., CCDC) to identify outliers .

Case Study : A 2022 study reported 70% yield for a thiazole intermediate, but a 2024 replication achieved only 50%; the discrepancy was traced to incomplete bromine quenching in the latter .

Q. How does crystal packing influence the physicochemical properties of this compound?

Answer:

- Intermolecular interactions : π-π stacking (3.75 Å spacing) and C-H⋯S hydrogen bonds stabilize the crystal lattice, increasing melting points by 20–30°C compared to amorphous forms .

- Solubility : Tight packing reduces aqueous solubility (e.g., <0.1 mg/mL), necessitating co-solvents like DMSO for biological testing .

Methodological Tip : Perform Hirschfeld surface analysis to quantify interaction contributions (e.g., 60% van der Waals, 30% hydrogen bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.